6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline
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Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline is a quinoline derivative known for its diverse biological activities Quinoline compounds are significant in medicinal and agricultural chemistry due to their broad range of biological properties
Preparation Methods
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride diethyl etherate and conducted under microwave irradiation in the presence of an oxidative system such as iodine-dimethyl sulfoxide .
Chemical Reactions Analysis
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like iodine in dimethyl sulfoxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It exhibits anticancer, antitubercular, antifungal, and antiviral activities.
Material Science: Quinoline derivatives are used in the development of functional materials due to their unique electronic properties.
Biological Studies: It is used in research focused on understanding biological pathways and mechanisms due to its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase-2, which plays a role in inflammation and pain. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline can be compared to other quinoline derivatives such as:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar structure but includes a methoxy group at the 6-position and a methyl group at the 3-position.
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This derivative has a carbonyl chloride group at the 4-position, which can be used for further chemical modifications.
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMSVJUNCKCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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